molecular formula C12H6BrFO2S B13698972 3-Bromo-6-fluorodibenzo[b,d]thiophene 5,5-Dioxide

3-Bromo-6-fluorodibenzo[b,d]thiophene 5,5-Dioxide

Cat. No.: B13698972
M. Wt: 313.14 g/mol
InChI Key: OZARHUGNRLXUTA-UHFFFAOYSA-N
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Description

3-Bromo-6-fluorodibenzo[b,d]thiophene 5,5-Dioxide is a chemical compound with the molecular formula C12H6BrFO2S It is a derivative of dibenzothiophene, characterized by the presence of bromine and fluorine atoms on the benzene rings and a sulfone group (dioxide) on the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluorodibenzo[b,d]thiophene 5,5-Dioxide typically involves the bromination and fluorination of dibenzothiophene followed by oxidation to introduce the sulfone group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination, and a fluorinating agent such as Selectfluor for fluorination. The oxidation step can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Dibenzothiophene sulfoxide, dibenzothiophene sulfone.

    Reduction: Dibenzothiophene.

    Substitution: Various substituted dibenzothiophene derivatives.

Scientific Research Applications

3-Bromo-6-fluorodibenzo[b,d]thiophene 5,5-Dioxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluorodibenzo[b,d]thiophene 5,5-Dioxide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. In electronic applications, the compound’s unique electronic properties contribute to its function as a semiconductor or light-emitting material.

Comparison with Similar Compounds

    Dibenzothiophene: The parent compound without bromine and fluorine substitutions.

    3-Bromodibenzo[b,d]thiophene: A derivative with only the bromine substitution.

    6-Fluorodibenzo[b,d]thiophene: A derivative with only the fluorine substitution.

Uniqueness: 3-Bromo-6-fluorodibenzo[b,d]thiophene 5,5-Dioxide is unique due to the combination of bromine, fluorine, and sulfone groups, which impart distinct chemical and physical properties

Properties

Molecular Formula

C12H6BrFO2S

Molecular Weight

313.14 g/mol

IUPAC Name

3-bromo-6-fluorodibenzothiophene 5,5-dioxide

InChI

InChI=1S/C12H6BrFO2S/c13-7-4-5-8-9-2-1-3-10(14)12(9)17(15,16)11(8)6-7/h1-6H

InChI Key

OZARHUGNRLXUTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)S(=O)(=O)C3=C2C=CC(=C3)Br

Origin of Product

United States

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